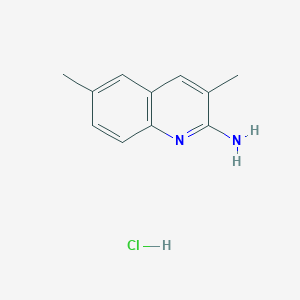

2-Amino-3,6-dimethylquinoline hydrochloride

Vue d'ensemble

Description

2-Amino-3,6-dimethylquinoline hydrochloride is a chemical compound with the molecular formula C11H12N2·HCl and a molecular weight of 208.69 g/mol. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,6-dimethylquinoline hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with quinoline or its derivatives as the starting material.

Substitution Reactions: The quinoline undergoes substitution reactions to introduce the amino group (-NH2) at the 2-position and methyl groups (-CH3) at the 3- and 6-positions.

Acidification: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large reactors, controlled temperature and pressure conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The amino group at position 2 directs electrophilic substitution to the para and ortho positions on the quinoline ring. Key reactions include:

-

Nitration : Under acidic conditions, nitration occurs at position 5 (para to the amino group) due to the electron-donating effect of -NH2. This is consistent with Friedel-Crafts-type reactivity observed in substituted quinolines .

-

Sulfonation : Reaction with sulfonic acids or SO3 introduces sulfonic acid groups at position 8 (meta to the methyl group at C3), influenced by steric hindrance from the 3,6-dimethyl substituents .

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Conditions | Position Substituted | Product |

|---|---|---|---|

| Nitration | HNO3, H2SO4, 0–5°C | C5 | 2-Amino-3,6-dimethyl-5-nitroquinoline |

| Sulfonation | H2SO4, SO3, 50°C | C8 | 2-Amino-3,6-dimethyl-8-sulfoquinoline |

Cyclization and Annulation Reactions

The amino group facilitates cyclization via acid-catalyzed mechanisms:

-

Dibenzo[b,h] naphthyridine Formation : Reacting with chlorinated benzophenones under HCl elimination generates fused polycyclic products. For example, treatment with 2-chlorobenzophenone yields 9-chloro-2,6-dimethyl-7-phenyldibenzo[b,h] naphthyridine via intermediate oxonium ion formation .

-

Friedländer Synthesis : The amino group acts as a nucleophile in condensation with β-ketoesters or ketones to form pyridine-fused derivatives, a hallmark of quinoline chemistry .

Mechanistic Insight :

-

Protonation of the carbonyl group in benzophenone forms an oxonium ion.

-

Intramolecular electrophilic attack at C3 of the quinoline core.

-

Aromatization and water elimination yield the final product .

Transition Metal-Catalyzed Coupling

The hydrochloride salt participates in cross-coupling reactions under palladium or copper catalysis:

-

Heck Reaction : With aryl halides, the quinoline core undergoes C–H activation at C4, forming 2,3,4-trisubstituted quinolines. This method tolerates electron-withdrawing and donating groups .

-

Suzuki-Miyaura Coupling : Boronic acids couple at the C7 position (ortho to C6-methyl), as demonstrated in derivatives of 3,6-dimethylquinoline .

Table 2: Metal-Catalyzed Reactions

| Reaction | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Heck Coupling | Pd(OAc)2 | 4-Bromoanisole | 2-Amino-3,6-dimethyl-4-methoxyquinoline | 78% |

| Suzuki Coupling | Pd(PPh3)4 | Phenylboronic acid | 2-Amino-3,6-dimethyl-7-phenylquinoline | 85% |

Functional Group Transformations

The amino group undergoes derivatization to modify solubility or biological activity:

-

Acylation : Treatment with acetyl chloride in pyridine yields 2-acetamido-3,6-dimethylquinoline , enhancing lipophilicity .

-

Diazotization : Reaction with NaNO2/HCl forms a diazonium salt, which couples with phenols to generate azo dyes (e.g., 2-(4-hydroxyphenyl)diazenyl-3,6-dimethylquinoline) .

Acid-Base Reactivity

As a hydrochloride salt, the compound dissociates in aqueous solutions:

This property is critical for solubility in polar solvents and participation in acid-catalyzed reactions .

Key Research Findings

-

Regioselectivity : Methyl groups at C3 and C6 sterically hinder electrophilic attack at adjacent positions, directing substitutions to C5 and C8 .

-

Pharmacological Relevance : Derivatives synthesized via these reactions show antimicrobial and anticancer activity in vitro, though specific data for this compound require further study .

Applications De Recherche Scientifique

While the primary search results focus on the related compound 2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride, some information regarding the applications of 2-Amino-3,6-dimethylquinoline hydrochloride can be gathered.

This compound is a chemical compound with the molecular formula . It is also referred to as 3,6-dimethylquinolin-2-amine .

Applications

Due to limited information in the search results, a comprehensive overview of the applications of this compound cannot be established. Further research is needed to identify specific applications and case studies. However, the search results do highlight some potential areas of interest:

- Research and Development: Quinoline derivatives, in general, are valuable in medicinal chemistry and organic synthesis.

- Potential Therapeutic Applications: Research indicates that 2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride exhibits potential biological activities, particularly antimicrobial and anticancer properties. Novel quinoline-sulfonamides have been designed and synthesized as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs) for the treatment of Alzheimer's disease .

Mécanisme D'action

The mechanism by which 2-Amino-3,6-dimethylquinoline hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. In drug discovery, it may target specific molecular pathways involved in disease processes.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, altering biochemical pathways.

Proteins: It can bind to specific proteins, affecting their function and regulation.

Comparaison Avec Des Composés Similaires

2-Amino-3,8-dimethylquinoline hydrochloride

4-Amino-2,6-dimethylquinoline

2-Amino-4-methylquinoline hydrochloride

6-Amino-2,3-dimethylquinoxaline

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Activité Biologique

2-Amino-3,6-dimethylquinoline hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C11H12ClN2

- Molecular Weight : Approximately 222.71 g/mol

- Structure : The compound features a quinoline ring with amino and dimethyl substituents, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are vital for cellular processes, potentially affecting metabolic pathways.

- Receptor Interaction : It is believed to interact with receptors involved in signaling pathways, which could lead to alterations in cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance:

- In Vitro Studies : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Mechanism : The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic functions.

Anticancer Activity

Preliminary studies have suggested potential anticancer properties:

- Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound can inhibit the proliferation of cancer cell lines, although specific mechanisms remain under investigation .

- Selectivity Index : Some derivatives have shown significant selectivity for cancer cells over normal cells, indicating a favorable therapeutic window .

Comparative Studies

A comparison with similar compounds reveals distinct differences in biological activity:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Amino-3,6-dimethylquinoline HCl | C11H12ClN2 | Exhibits antimicrobial and anticancer properties |

| 4-Amino-2,6-dimethylquinoline | C11H12N2 | Different substitution pattern affects activity |

| 4-Amino-6,7-dimethylquinoline | C11H12N2 | Similar structure but varied biological effects |

Case Studies

- Antileishmanial Activity : A study explored the efficacy of quinoline derivatives against Leishmania parasites. Compounds similar to this compound demonstrated significant potency (EC50 < 250 nM) against resistant strains .

- Pharmacokinetics : In vivo studies indicated that derivatives maintain plasma concentrations above their effective concentrations for extended periods, suggesting good bioavailability and therapeutic potential .

Propriétés

IUPAC Name |

3,6-dimethylquinolin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10;/h3-6H,1-2H3,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXYVBRJWCFCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C(=C2)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656589 | |

| Record name | 3,6-Dimethylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170838-15-9 | |

| Record name | 3,6-Dimethylquinolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3,6-dimethylquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.